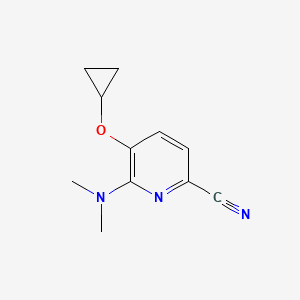
5-Cyclopropoxy-6-(dimethylamino)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-6-(dimethylamino)picolinonitrile is an organic compound with the molecular formula C11H13N3O. This compound contains a total of 28 atoms, including 13 hydrogen atoms, 11 carbon atoms, 3 nitrogen atoms, and 1 oxygen atom . It is a nitrile derivative and is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(dimethylamino)picolinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-cyclopropoxy-6-chloropicolinonitrile with dimethylamine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-(dimethylamino)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted picolinonitrile derivatives.
Scientific Research Applications
5-Cyclopropoxy-6-(dimethylamino)picolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-(dimethylamino)picolinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclopropylmethoxy)picolinonitrile: Similar in structure but with a cyclopropylmethoxy group instead of a cyclopropoxy group.
5-(Dimethylamino)picolinonitrile: Lacks the cyclopropoxy group, making it less complex.
Uniqueness
5-Cyclopropoxy-6-(dimethylamino)picolinonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and development .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-(dimethylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3O/c1-14(2)11-10(15-9-4-5-9)6-3-8(7-12)13-11/h3,6,9H,4-5H2,1-2H3 |
InChI Key |
TZBSFZVJDLCTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=N1)C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}butanamide](/img/structure/B14805951.png)
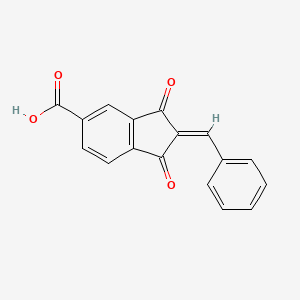
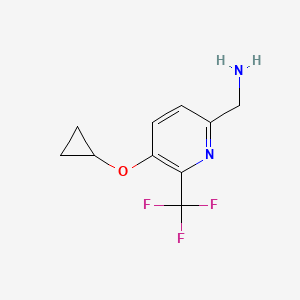
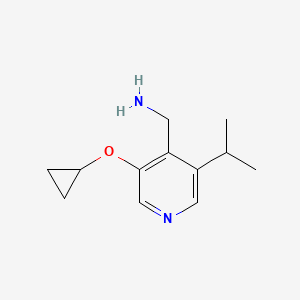
![3-(tert-Butyl)dibenzo[f,h]quinoline](/img/structure/B14805980.png)
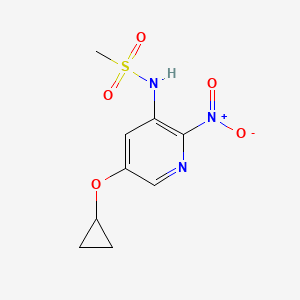
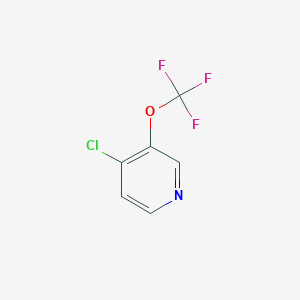
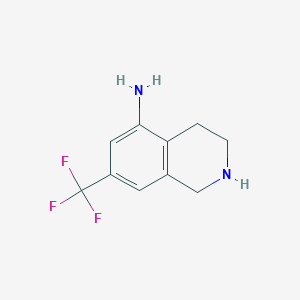
![Tert-butyl 3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1-carboxylate](/img/structure/B14806001.png)
![2-[4-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,10R,16S,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14806014.png)
![3-chloro-N'-[(2-chlorophenyl)carbonyl]-6-methoxy-1-benzothiophene-2-carbohydrazide](/img/structure/B14806022.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B14806025.png)
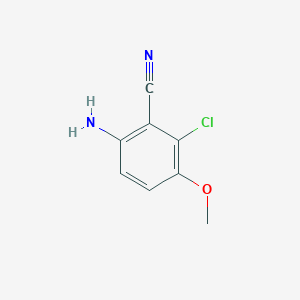
![N,N'-bis[2-(cyclohex-1-en-1-yl)ethyl]hexanediamide](/img/structure/B14806045.png)
